4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one
Overview
Description
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is a polybrominated benzimidazole derivative. This compound is known for its significant biological activities, particularly its role as an inhibitor of protein kinase CK2, which is a key enzyme involved in various cellular processes, including cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the bromination of 1H-benzimidazole using bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 4,5,6,7 positions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Acts as an inhibitor of protein kinase CK2, making it valuable in studying cell signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2, where the compound competes with ATP, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrabromo-1H-benzimidazole
- 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole
- 4,5,6,7-tetrabromo-1H-benzotriazole
Comparison
4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is unique due to its specific substitution pattern and its potent inhibitory activity against CK2. Compared to similar compounds, it often exhibits higher potency and selectivity in inhibiting CK2, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNFJCUHHTZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439128 | |
Record name | 2oxd | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56534-23-7 | |
Record name | 2oxd | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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